molecular formula C5H4N4O B076490 7-Hydroxypyrazolo[4,3-d]pyrimidine CAS No. 13877-55-9

7-Hydroxypyrazolo[4,3-d]pyrimidine

Número de catálogo: B076490
Número CAS: 13877-55-9
Peso molecular: 136.11 g/mol
Clave InChI: JFZSDNLQDTYVEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Hidroxi-Pirazolo[4,3-D]Pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Este compuesto se caracteriza por un sistema de anillos fusionados que consiste en un anillo de pirazol y un anillo de pirimidina. Ha ganado una atención significativa en la investigación científica debido a sus potenciales actividades biológicas y farmacológicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 7-Hidroxi-Pirazolo[4,3-D]Pirimidina típicamente implica la ciclación de precursores apropiados. Un método común involucra la reacción de 5-aminopirazol con formamida en condiciones ácidas para formar el núcleo de pirazolopirimidina. El grupo hidroxilo se puede introducir a través de reacciones de hidroxilación posteriores .

Métodos de Producción Industrial

La producción industrial de 7-Hidroxi-Pirazolo[4,3-D]Pirimidina puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

7-Hidroxi-Pirazolo[4,3-D]Pirimidina experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

7-Hidroxi-Pirazolo[4,3-D]Pirimidina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 7-Hidroxi-Pirazolo[4,3-D]Pirimidina involucra su interacción con objetivos moleculares específicos. Se ha demostrado que inhibe las quinasas dependientes de ciclinas (CDK), que desempeñan un papel crucial en la regulación del ciclo celular. Al inhibir las CDK, el compuesto puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas. Además, puede modular varias vías de señalización involucradas en la inflamación y las infecciones microbianas .

Comparación Con Compuestos Similares

7-Hidroxi-Pirazolo[4,3-D]Pirimidina se puede comparar con otros derivados de pirazolopirimidina:

Actividad Biológica

7-Hydroxypyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyrazolopyrimidines. The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 3-methyl-4-nitropyrazole-5-carboxylic acid, followed by various transformations to obtain the desired structure with high purity and yield .

1. Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

One of the most notable biological activities of this compound derivatives is their role as inhibitors of HIF-PHD. These inhibitors stabilize the HIFα subunit, leading to increased erythropoietin (EPO) production, which is crucial for treating renal anemia. In studies, oral administration of these compounds significantly elevated serum EPO levels in anemic models, demonstrating their potential as therapeutic agents for anemia management .

CompoundHIF-PHD Inhibition IC50 (nM)EPO Level (pg/mL)
This compound29063000-89000
Control-125

2. Cytotoxicity Against Cancer Cells

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values ranged from 5.69 µM to 9.36 µM for MCF-7 cells, indicating potent anticancer properties .

Cell LineIC50 Value (µM)
MCF-75.69 - 9.36
HepG221.62 - 38.36

3. Cytokinin Antagonist Activity

This compound has also been identified as a potent cytokinin antagonist. This property allows it to modulate intracellular levels of cyclic AMP, influencing various physiological processes in animal cells. This activity is particularly relevant in regulating cell growth and differentiation in lymphocyte cells .

The mechanisms underlying the biological activities of this compound include:

  • HIF-PHD Inhibition : By inhibiting HIF-PHD enzymes, these compounds prevent the degradation of HIFα under normoxic conditions, thereby promoting EPO gene expression and increasing red blood cell production.
  • Cytotoxic Mechanisms : The cytotoxic effects on cancer cells are likely mediated through apoptosis induction and disruption of cellular signaling pathways involved in tumor growth and survival.

Case Studies

Recent studies have highlighted the clinical relevance of these compounds:

  • Renal Anemia Treatment : In a controlled study involving rats with induced renal anemia, treatment with pyrazolo[4,3-d]pyrimidine derivatives resulted in significant increases in hemoglobin levels after four weeks of administration. This suggests that these compounds could serve as effective alternatives to traditional erythropoiesis-stimulating agents (ESAs) .
  • Cancer Therapy : A series of experiments assessing the cytotoxic effects on various cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis at lower concentrations compared to existing chemotherapeutic agents .

Propiedades

IUPAC Name

1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSDNLQDTYVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160775
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13877-55-9
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxypyrazolo[4,3-d]pyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[4,3-d]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-DIHYDROPYRAZOLO(4,3-D)PYRIMIDIN-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L69P3N2EVQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxypyrazolo[4,3-d]pyrimidine
Reactant of Route 2
7-Hydroxypyrazolo[4,3-d]pyrimidine
Reactant of Route 3
7-Hydroxypyrazolo[4,3-d]pyrimidine
Reactant of Route 4
7-Hydroxypyrazolo[4,3-d]pyrimidine
Reactant of Route 5
7-Hydroxypyrazolo[4,3-d]pyrimidine
Reactant of Route 6
7-Hydroxypyrazolo[4,3-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.